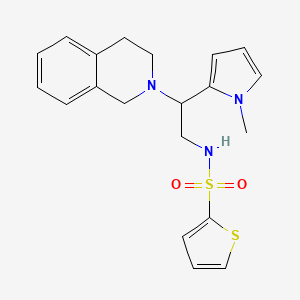
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C20H23N3O2S2 and its molecular weight is 401.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiophene moiety, an isoquinoline derivative, and a pyrrole ring. Its molecular formula contributes to its unique interactions with biological targets. The molecular weight is approximately 342.4 g/mol, indicating a moderate size that may facilitate cellular penetration and interaction with biomolecules .
1. Antiinflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. A study highlighted the effectiveness of thiazole derivatives in reducing inflammation through inhibition of COX enzymes, which are critical in the inflammatory response . The specific compound's structure suggests potential for similar activity due to the presence of sulfonamide groups known for their anti-inflammatory effects.
2. Cytotoxic Effects
In vitro studies have demonstrated that isoquinoline derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating promising cytotoxic activity .
3. Antimicrobial Properties
Compounds containing thiophene and isoquinoline motifs have been evaluated for antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of both gram-positive and gram-negative bacteria, although specific data on this compound is limited .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation : Isoquinoline derivatives often interact with neurotransmitter receptors, potentially influencing pain pathways and inflammation.
Case Studies
Several studies have investigated the pharmacological potential of related compounds:
科学研究应用
Pharmaceutical Applications
- Anticancer Activity : Recent studies have highlighted the potential of this compound as a dual-targeting inhibitor against multidrug-resistant cancer cells. Its ability to inhibit specific pathways, such as the Wnt/β-catenin signaling pathway, makes it a promising candidate for cancer therapy . The sulfonamide moiety has been associated with enhanced selectivity and potency against cancer cell lines.
- Carbonic Anhydrase Inhibition : The compound has shown inhibitory effects on carbonic anhydrases, which are important in various physiological processes, including respiration and acid-base balance. Specific derivatives have demonstrated strong inhibition against different isoforms of carbonic anhydrase, indicating potential therapeutic applications in conditions like glaucoma and epilepsy .
- Cox-II Inhibition : As part of ongoing research into anti-inflammatory agents, derivatives of this compound are being evaluated for their ability to selectively inhibit cyclooxygenase-2 (Cox-II), an enzyme involved in inflammatory processes. Compounds with similar structures have shown promising results in reducing inflammation without the ulcerogenic effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Chemical Properties and Mechanism of Action
The compound's mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The dihydroisoquinoline and pyrrole rings enhance structural stability and facilitate binding to target proteins. This binding can modulate various biological pathways, leading to the compound's therapeutic effects.
Case Studies
- Cancer Research : A study investigated the efficacy of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-sulfonamide in inhibiting tumor growth in xenograft models. Results indicated significant tumor reduction compared to control groups, showcasing its potential as an anticancer agent .
- Inflammatory Disorders : In a preclinical trial, derivatives were tested for their anti-inflammatory properties using animal models of arthritis. The results demonstrated a marked decrease in inflammatory markers and pain scores, suggesting effectiveness as a treatment option for inflammatory diseases .
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c1-22-11-4-8-18(22)19(14-21-27(24,25)20-9-5-13-26-20)23-12-10-16-6-2-3-7-17(16)15-23/h2-9,11,13,19,21H,10,12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVPSVPKYCHGJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=CC=CS2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













